

## Literature search for patents related to EM-163.

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### Compound of Interest

Compound Name: EM-163

Cat. No.: B13912447

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## Part 1: Viral Chemokine-Binding Protein E163

The E163 protein, encoded by the Ectromelia virus (the causative agent of mousepox), is a secreted viral chemokine-binding protein (vCKBP) that plays a critical role in modulating the host's immune response.[1][2][3] By interacting with host chemokines and glycosaminoglycans (GAGs), E163 can disrupt the normal inflammatory and immune cell trafficking processes, thereby aiding the virus in evading the host's defense mechanisms.[1][2][3]

## Quantitative Data

While specific patents for the E163 protein were not identified in the literature search, a detailed study by Heidarieh and Alcamí (2018) provides significant quantitative data on its binding affinities and interactions.[1]

Interaction	Binding Affinity (Kd)	Method	Reference
E163 and CCL2 (MCP-1)	$1.5 \pm 0.3$ nM	Surface Plasmon Resonance (SPR)	[1]
E163 and CCL5 (RANTES)	$2.1 \pm 0.4$ nM	Surface Plasmon Resonance (SPR)	[1]
E163 and CXCL12 (SDF-1 $\alpha$ )	$3.2 \pm 0.5$ nM	Surface Plasmon Resonance (SPR)	[1]
E163 and Heparin (a GAG)	$9.8 \pm 1.2$ nM	Surface Plasmon Resonance (SPR)	[1]

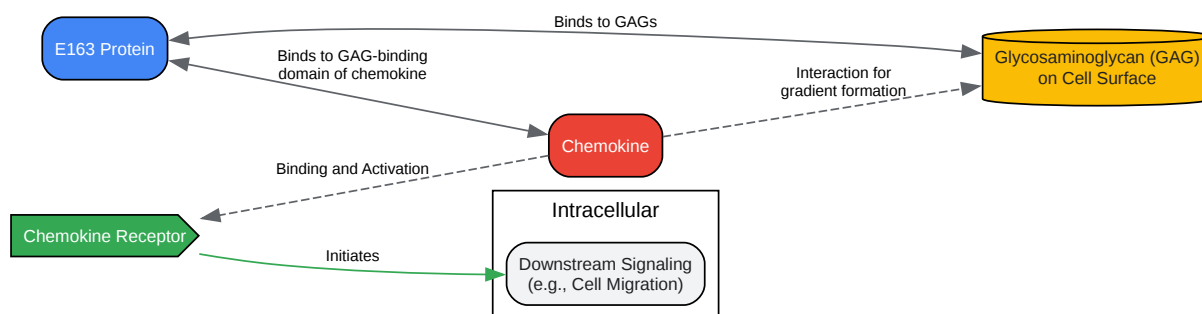
## Experimental Protocols

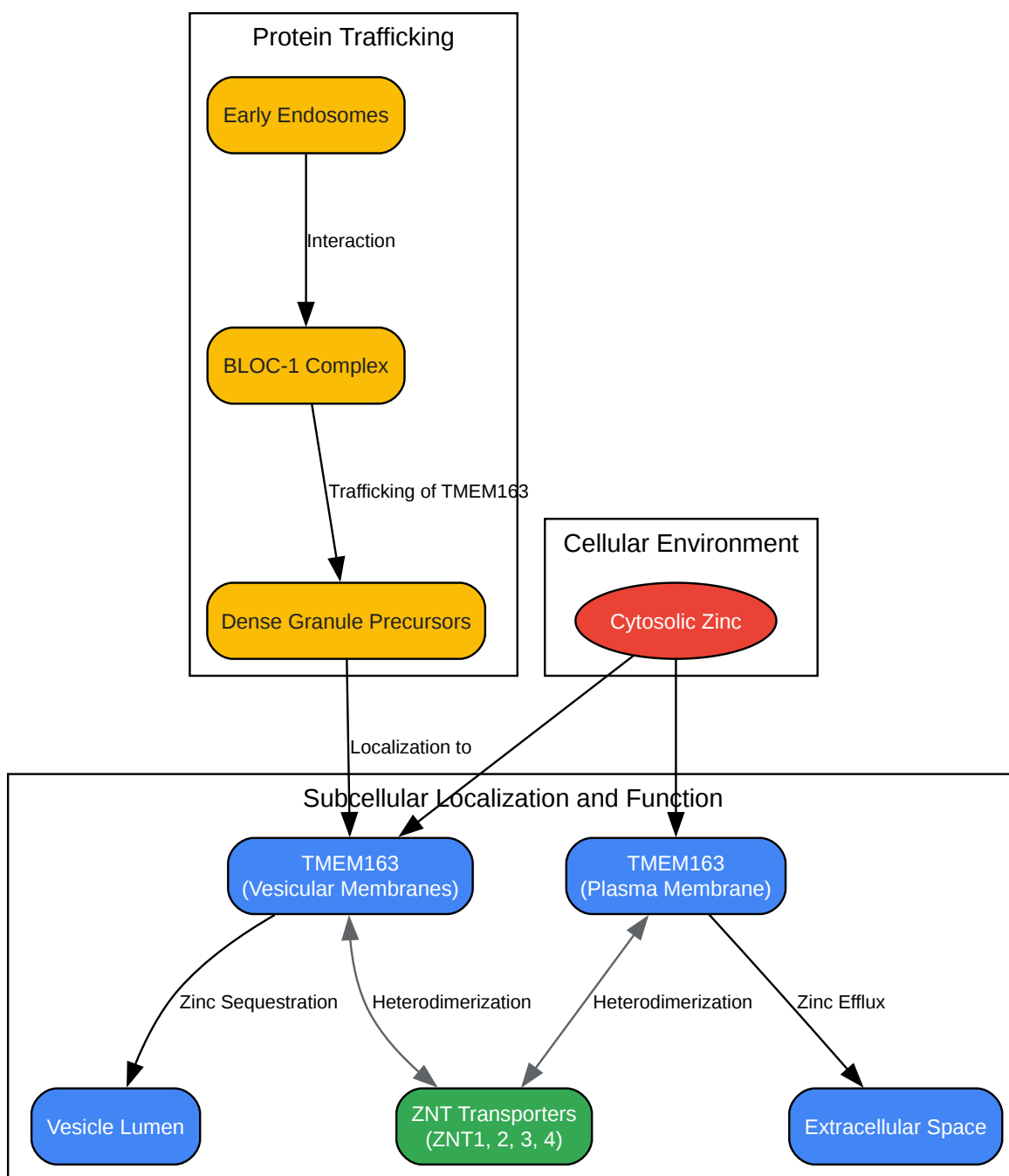
The following are key experimental protocols used to characterize the E163 protein:

- **Recombinant Protein Expression and Purification:** The E163 protein is typically expressed in a eukaryotic system, such as HEK293T cells, to ensure proper post-translational modifications like glycosylation. The protein, often with a purification tag (e.g., His-tag), is then purified from the cell culture supernatant using affinity chromatography.[1]
- **Chemokine and GAG Binding Assays:**
  - **Surface Plasmon Resonance (SPR):** This technique is used to measure the binding kinetics and affinity between E163 and its chemokine or GAG ligands. Recombinant E163 is immobilized on a sensor chip, and various concentrations of the analyte (chemokine or GAG) are flowed over the surface to determine the association and dissociation rates.[1]
  - **Flow Cytometry:** To assess the binding of E163 to cell surface GAGs, cells like Chinese Hamster Ovary (CHO-K1) cells are incubated with recombinant E163. The binding is then detected using a fluorescently labeled antibody against the E163 protein's tag and analyzed by flow cytometry.[3]
- **Cell Migration Assays:** The functional consequence of E163's chemokine-binding activity is evaluated using cell migration assays, such as the Transwell assay. The ability of a chemokine to induce the migration of specific immune cells (e.g., monocytes or T cells) is measured in the presence and absence of the E163 protein. A reduction in cell migration in the presence of E163 indicates its inhibitory function.[2]

## Signaling Pathways and Mechanisms of Action

E163 employs a dual strategy to inhibit the host's chemokine-mediated immune response.





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## References

- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
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